molecular formula C24H19N3O5S B11583714 1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11583714
M. Wt: 461.5 g/mol
InChI Key: XBGWQVJAXRRSHE-UHFFFAOYSA-N
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Description

1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the thiadiazole moiety: This step involves the reaction of the intermediate with a thiadiazole precursor under suitable conditions.

    Functionalization of the phenyl ring: The ethoxy and prop-2-en-1-yloxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic structure may impart useful properties for the development of new materials, such as organic semiconductors or polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and heterocyclic structures, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C24H19N3O5S

Molecular Weight

461.5 g/mol

IUPAC Name

1-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19N3O5S/c1-3-11-31-17-10-9-14(12-18(17)30-4-2)20-19-21(28)15-7-5-6-8-16(15)32-22(19)23(29)27(20)24-26-25-13-33-24/h3,5-10,12-13,20H,1,4,11H2,2H3

InChI Key

XBGWQVJAXRRSHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OCC=C

Origin of Product

United States

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